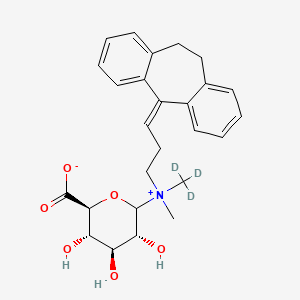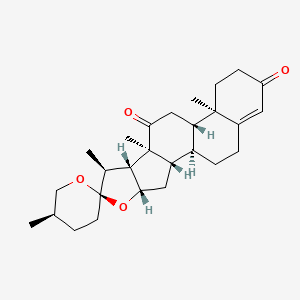
(25R)-Spirost-4-ene-3,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(25R)-Spirost-4-ene-3,12-dione is a natural product known for its inhibitory effects on neutrophil superoxide anion production and histamine release from mast cells . It is a compound with significant biological activity, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (25R)-Spirost-4-ene-3,12-dione typically involves the extraction from natural sources, particularly plants belonging to the Polygonaceae family . The compound can be isolated using chromatographic techniques, and its purity can be confirmed through various analytical methods such as HPLC, NMR, and mass spectrometry .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as the compound is primarily obtained from natural sources. advancements in synthetic biology and chemical engineering may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions
(25R)-Spirost-4-ene-3,12-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.
Scientific Research Applications
(25R)-Spirost-4-ene-3,12-dione has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: Studied for its effects on cellular processes, particularly in relation to inflammation and immune response.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-allergic properties.
Industry: Utilized in the development of natural product libraries for drug discovery and development.
Mechanism of Action
The mechanism of action of (25R)-Spirost-4-ene-3,12-dione involves its interaction with molecular targets such as neutrophils and mast cells. The compound inhibits the production of superoxide anions by neutrophils and the release of histamine from mast cells, thereby exerting its anti-inflammatory and anti-allergic effects . The exact molecular pathways involved are still under investigation, but it is believed that the compound modulates signaling pathways related to oxidative stress and immune response.
Comparison with Similar Compounds
Similar Compounds
Spirosol-5-en-3-ol: Another spirostane derivative with similar biological activities.
Solasodine: A steroidal alkaloid with anti-inflammatory properties.
Diosgenin: A steroid sapogenin with various pharmacological effects.
Uniqueness
(25R)-Spirost-4-ene-3,12-dione is unique due to its specific inhibitory effects on neutrophil superoxide anion production and histamine release from mast cells. This makes it a valuable compound for studying inflammatory and allergic responses, as well as for potential therapeutic applications .
Properties
Molecular Formula |
C27H38O4 |
|---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-oxane]-10,16-dione |
InChI |
InChI=1S/C27H38O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)12-21-19-6-5-17-11-18(28)8-9-25(17,3)20(19)13-23(29)26(21,24)4/h11,15-16,19-22,24H,5-10,12-14H2,1-4H3/t15-,16+,19-,20+,21+,22+,24+,25+,26-,27-/m1/s1 |
InChI Key |
ZVWYBBDTSJOAHD-HGMFYQPQSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(C(=O)C[C@H]5[C@H]4CCC6=CC(=O)CC[C@]56C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6=CC(=O)CCC56C)C)C)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


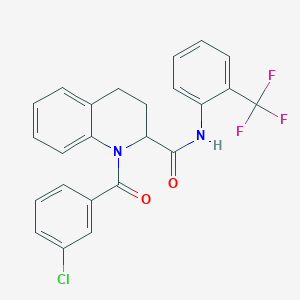
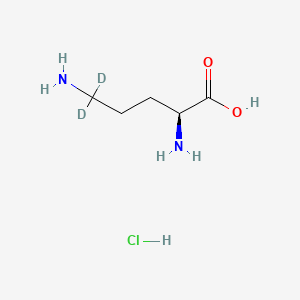
![3,6-Dideuterio-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12410776.png)
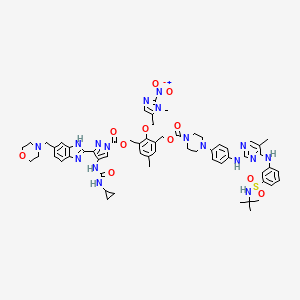
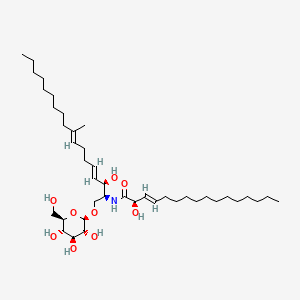
![(2R,4R,5R)-2-[2-chloro-6-[(4-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12410797.png)

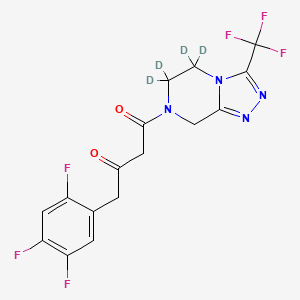
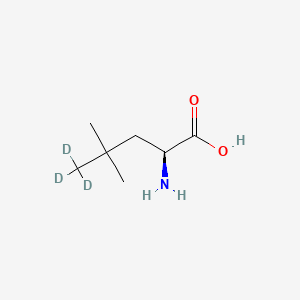

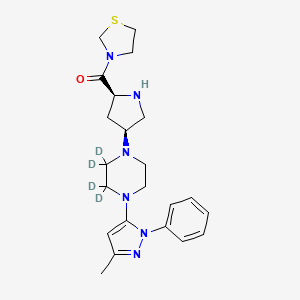
![1-(4-Methoxyphenyl)-4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazole](/img/structure/B12410828.png)
